1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate
Overview
Description
1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate is a chemical compound with the molecular formula C14H18BrN3O3S and a molecular weight of 388.29 g/mol . This compound is characterized by the presence of a brominated pyridinium ring and a trimethylbenzenesulfonate group. It is typically found as a white to yellow solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate involves the reaction of 1,2-diaminopyridine with bromine to introduce the bromine atom at the 5-position of the pyridine ring. This is followed by the formation of the pyridinium ion and subsequent reaction with 2,4,6-trimethylbenzenesulfonic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The amino groups can be oxidized to form nitro or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to modify the pyridinium ring or the sulfonate group.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Products include various substituted pyridinium derivatives.
Oxidation: Products include nitro derivatives or other oxidized forms.
Reduction: Products include reduced forms of the pyridinium ring or sulfonate group.
Scientific Research Applications
1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate involves its interaction with specific molecular targets. The bromine atom and amino groups play crucial roles in its reactivity and binding to biological molecules. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Diaminopyridine: Lacks the bromine atom and sulfonate group.
5-Bromopyridine: Lacks the amino groups and sulfonate group.
2,4,6-Trimethylbenzenesulfonic Acid: Lacks the pyridinium ring and amino groups.
Uniqueness
1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate is unique due to the combination of a brominated pyridinium ring and a trimethylbenzenesulfonate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
5-bromopyridin-1-ium-1,2-diamine;2,4,6-trimethylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S.C5H6BrN3/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;6-4-1-2-5(7)9(8)3-4/h4-5H,1-3H3,(H,10,11,12);1-3,7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFFSRVAJHWIFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.C1=CC(=[N+](C=C1Br)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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